2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a sulfanyl group, a thiazole group, and a benzothiazole group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the sulfanyl group could participate in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Pharmaceutical Research
Thiazole derivatives, such as the compound , are known for their wide range of biological activities. They have been studied for their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The presence of the fluorophenyl group could also influence the compound’s ability to interact with various biological targets, potentially leading to new drug discoveries.
Organic Light-Emitting Diodes (OLEDs)
Compounds containing benzothiazole structures have been utilized in the development of OLEDs due to their excellent luminescent properties . The specific structure of this compound, with its fluorophenyl and thiazole components, could be explored for creating more efficient light-emitting materials in display and lighting technologies.
Organophotocatalysis
The compound’s structure suggests potential use in visible-light organophotocatalysis . This application is crucial for developing new synthetic pathways in organic chemistry, potentially enabling more environmentally friendly reactions with higher selectivity and lower energy consumption.
Agricultural Chemistry
Thiazole derivatives have been used in the synthesis of agrochemicals . The compound could be explored for its potential use in developing new pesticides or herbicides, offering a possibly safer and more effective means of pest and weed control in agriculture.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it is plausible that it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The ADME properties of F2537-1375 are currently unknown. These properties, which include absorption, distribution, metabolism, and excretion, are critical for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets. Specific information on how these factors influence the action of f2537-1375 is currently unavailable .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS3/c1-9-19-12-6-7-13-16(15(12)24-9)25-17(20-13)21-14(22)8-23-11-4-2-10(18)3-5-11/h2-7H,8H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSZMDHNADGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
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